molecular formula C10H19N3O3S B4857257 2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

Cat. No. B4857257
M. Wt: 261.34 g/mol
InChI Key: OTYKUJLDKOCEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is a chemical compound with potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is not fully understood. It is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models, as well as inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments include its potential as a therapeutic agent for the treatment of cancer and other diseases, as well as its anti-inflammatory and antioxidant properties. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of potential future directions for the study of 2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. These include further research into its mechanism of action, as well as its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, studies could focus on the development of new compounds based on the structure of this compound with improved therapeutic properties.

Scientific Research Applications

2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has potential applications in scientific research. It has been studied for its anti-inflammatory and antioxidant properties, as well as its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

1-(3-hydroxybutanoylamino)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c1-7(14)5-9(15)12-13-10(17)11-6-8-3-2-4-16-8/h7-8,14H,2-6H2,1H3,(H,12,15)(H2,11,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYKUJLDKOCEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NNC(=S)NCC1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
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2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
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2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
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2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
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2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
Reactant of Route 6
2-(3-hydroxybutanoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

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